N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a stereospecific (1R,2R)-configured 1-aminoindenyl group linked via a carboxamide bond. The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system known for its role in modulating enzyme targets, including kinases and microbial enzymes. The hydrochloride salt enhances solubility, which is critical for bioavailability.
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS.ClH/c17-13-10-4-2-1-3-9(10)7-12(13)20-15(21)14-11-5-6-22-16(11)19-8-18-14;/h1-6,8,12-13H,7,17H2,(H,20,21);1H/t12-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPDEXHSALJWJK-OJERSXHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C13H12ClN5O
- Molecular Weight : 293.73 g/mol
- IUPAC Name : this compound
The biological activity of thieno[2,3-d]pyrimidine derivatives often involves the inhibition of specific kinases associated with cancer progression. The compound exhibits significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in the signaling pathways for cell proliferation and survival.
Antitumor Activity
Recent studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit potent antitumor effects. For instance:
-
Inhibition of Cancer Cell Lines :
- A study evaluated various thieno[2,3-d]pyrimidine derivatives against multiple cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and NCI-H1975 (non-small cell lung cancer). The results indicated that compounds similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine exhibited IC50 values ranging from 13 nM to 50 μM depending on the specific derivative and cell line tested .
Compound Cell Line IC50 Value (μM) B1 A549 13 B7 MDA-MB-231 27.6 IX NCI-H1975 43 - 87
Structure-Activity Relationship (SAR)
The structure of thieno[2,3-d]pyrimidine derivatives significantly influences their biological activity. Modifications in side chains and functional groups can enhance or reduce their potency. For example:
- Compounds with electron-withdrawing groups showed increased cytotoxicity against MDA-MB-231 cell lines compared to those with electron-donating groups .
Case Study 1: Synthesis and Evaluation
In a synthesis study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cells. Among the synthesized compounds, one derivative demonstrated superior inhibitory activity compared to standard chemotherapy agents .
Case Study 2: In Vivo Studies
Further investigations into the in vivo efficacy of N-[1-amino-indene]-thieno[2,3-d]pyrimidines have shown promise in animal models for reducing tumor size and improving survival rates when used in combination with other therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Quinazoline-Based Analogs
- N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinazoline-2-carboxamide hydrochloride (C₁₈H₂₇ClN₂O₂, MW: 338.88) Structural Difference: Replaces thieno[2,3-d]pyrimidine with a quinazoline core. Implications: Quinazolines are well-studied kinase inhibitors (e.g., EGFR inhibitors).
Pyridothienopyrimidines
- 3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (KuSaSch100) Structural Difference: Incorporates a cyclopenta-fused pyridine-thieno system. Activity: Demonstrates antiplasmodial activity, highlighting the impact of fused ring systems on target specificity .
Functional Group and Substituent Variations
Hydrazide Derivatives
- 2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Synthesis: Reacted with chloroacetyl chloride under gentle heating (yield: 53%) .
Antimicrobial Thieno[2,3-d]pyrimidine Carboxamides
- N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Activity: Broad-spectrum antimicrobial agent (MIC: 1–4 µg/mL against Pseudomonas aeruginosa). Comparison: The benzothieno extension and pyridyl group improve membrane penetration compared to the indenyl group in the target compound .
Stereochemical and Pharmacokinetic Considerations
- (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol Hydrochloride Stereochemical Impact: The (1R,2R) configuration in the target compound vs. (1R,2S) diastereomers may influence CNS penetration or enzyme binding. Synthesis: Regioselective Friedel-Crafts acetylations (49% yield) are critical for stereochemical purity in indenyl derivatives .
Antimicrobial Activity
CNS-Targeted Activity
- CCG-203586 (2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide) Activity: Inhibits glucosylceramide synthase (GCS) at low nM concentrations, reducing CNS gangliosides. Comparison: The target compound’s indenyl-thieno[2,3-d]pyrimidine scaffold may offer improved CNS bioavailability but requires optimization for half-life extension .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can researchers improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core followed by coupling with the (1R,2R)-1-aminoindane moiety. Key steps include:
- Amide bond formation : Use coupling agents like HATU or DCC with bases (e.g., DIPEA) to link the carboxamide group to the indenylamine .
- Salt formation : Hydrochloride salt is generated via HCl gas bubbling in anhydrous solvents to enhance solubility .
Optimization Strategies :
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (amide coupling) | Reduces side reactions |
| Solvent | DMF or DCM | Enhances reagent solubility |
| Purification | Column chromatography (SiO₂) | Removes unreacted intermediates |
Q. How can structural integrity and enantiomeric purity be confirmed post-synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to verify the (1R,2R) configuration .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine), NH₂ (δ 5.2–5.5 ppm, broad singlet) .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) confirm amide formation .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and isotopic patterns matching the molecular formula .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Hydrochloride salt improves aqueous solubility (>5 mg/mL) compared to free base .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic cleavage of the amide bond is a primary concern .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Methodological Answer :
- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseScan®) to identify inhibition targets. Prioritize kinases with ATP-binding pockets compatible with the thienopyrimidine scaffold .
- SPR Analysis : Immobilize candidate kinases on a Biacore chip to measure binding kinetics (KD < 100 nM suggests high affinity) .
- X-ray Crystallography : Co-crystallize the compound with a kinase (e.g., JAK2) to resolve binding mode and guide SAR .
Q. How to resolve contradictions in in vitro vs. in vivo efficacy data?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low intrinsic clearance (<30 mL/min/kg) suggests poor in vivo translation .
- Plasma Protein Binding : Use equilibrium dialysis; >95% binding may reduce free drug availability .
- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to rule out non-specific effects .
Q. What strategies ensure enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to retain (1R,2R) configuration .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How to assess metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- Metabolite Identification : Incubate with hepatocytes and analyze via LC-HRMS. Look for hydroxylation (thiophene ring) or glucuronidation (amide group) .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates. IC₅₀ > 10 µM indicates low interaction risk .
Data Contradiction Analysis
- Case Example : Discrepancies in IC₅₀ values across kinase assays may arise from:
- ATP Concentration : High ATP (1 mM) reduces apparent potency. Standardize assays at Km ATP levels .
- Enzyme Lot Variability : Validate with recombinant kinases from multiple vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
